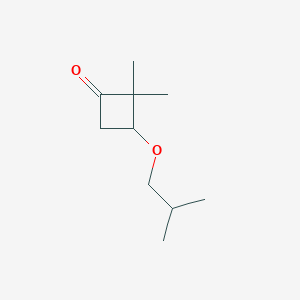

2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one

Description

Properties

IUPAC Name |

2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7(2)6-12-9-5-8(11)10(9,3)4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHNGZJGGCPHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1CC(=O)C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2 + 2] Photocycloaddition

One of the most established methods for cyclobutanone synthesis is the [2 + 2] photocycloaddition of alkenes with ketones or enones. This method allows the formation of cyclobutane rings with controlled stereochemistry. Copper(I) catalysis and specific solvents such as ethers (e.g., tetrahydrofuran) can facilitate efficient cycloaddition under UV irradiation (λ = 254 nm).

- The cyclobutane ring typically forms in a cis-anti-cis stereochemical fashion.

- Intramolecular and intermolecular variants exist, allowing access to substituted cyclobutanones.

- The reaction conditions can be tuned to favor the formation of cyclobutanones with geminal dimethyl groups at the 2-position.

Alternative Cyclobutanone Syntheses

Other methods include:

- Ring contraction of cyclopentanones or cyclohexanones.

- Transition metal-catalyzed cyclization reactions.

- Radical cyclization strategies.

However, [2 + 2] photocycloaddition remains the most direct and widely applicable approach for substituted cyclobutanones.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | [2 + 2] Photocycloaddition | Alkene + ketone, Cu(I) catalyst, THF, UV (254 nm) | Formation of 2,2-dimethylcyclobutanone core | 60-75 |

| 2 | Halogenation at 3-position | NBS or similar halogenating agent, solvent | 3-Halo-2,2-dimethylcyclobutanone | 70-80 |

| 3 | Etherification | 2-Methylpropanol, base (NaH or KOtBu), THF | 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one | 65-85 |

Notes on Reaction Conditions and Solvents

- Ethers such as tetrahydrofuran (THF), ethylene glycol dimethyl ether, tert-butyl methyl ether, and 1,4-dioxane are commonly used solvents for these reactions due to their ability to dissolve both organics and metal catalysts.

- Photochemical reactions require careful control of irradiation wavelength and intensity to optimize yield and selectivity.

- Metal-free imination and oxidation methods are also reported for related compounds but are less relevant for the etherification step of this compound.

Analytical and Research Findings

- The stereochemistry of the cyclobutanone ring is crucial for biological activity and flavor properties.

- Photochemical [2 + 2] cycloadditions typically yield cis-anti-cis stereochemistry, which can be confirmed by NMR and X-ray crystallography.

- Etherification generally proceeds with retention of stereochemistry at the substitution site.

- Predicted collision cross-section (CCS) data for related amine analogs suggest compact molecular conformations, which may be relevant for chromatographic and mass spectrometric analyses.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| [2 + 2] Photocycloaddition | Alkene + ketone, Cu(I) catalyst, UV light, THF | Direct cyclobutanone formation, stereoselective | Requires UV setup, possible side reactions |

| Halogenation + Nucleophilic Substitution | NBS, 2-methylpropanol, base, THF | Straightforward ether formation | Requires halogenation step, possible overreaction |

| Metal-catalyzed Etherification | Ru or Cu catalysts, 2-methylpropanol, base | Potential for regioselectivity | Catalyst cost, optimization needed |

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the ether or ketone functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate catalysts.

Major Products

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity and influencing cellular signaling pathways.

Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Table 1: Key Cyclobutanone Derivatives and Their Properties

Key Observations :

- Boronated Analog : The boronate-containing derivative (CID 165708888) is tailored for cross-coupling reactions, diverging from the ether-based applications of the target compound .

- Price and Availability : The target compound is priced lower than its methoxy analog, suggesting differences in synthesis complexity or demand .

Functional Analogs: Ether-Containing Compounds

- Resmethrin (CAS 10453-86-8) : A cyclopropane-based ester with a phenylmethyl furan group, Resmethrin is a restricted pesticide with structural similarities in its branched ether chain. Unlike the target compound, Resmethrin’s cyclopropane ring and conjugated ester system confer insecticidal activity, highlighting the impact of ring size (cyclopropane vs. cyclobutane) on biological function .

- 1-(2-Hydroxyphenyl)-3-methylbutan-1-one: This compound shares a ketone group but lacks the cyclobutane ring. Its phenolic hydroxyl group enables hydrogen bonding, contrasting with the ether group’s lipophilic character in the target compound .

Ring-Size Variants

Table 2: Impact of Ring Size on Stability and Reactivity

Key Findings :

- Cyclobutanones exhibit intermediate ring strain compared to cyclopropanes, enabling controlled reactivity in ring-opening reactions.

- The 5-membered cyclopentenone analog (CAS 22117-97-1) features a conjugated ketone system, enhancing its utility in Diels-Alder reactions, unlike the non-conjugated cyclobutanone .

Biological Activity

2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one is a cyclic ketone that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound is notable for its unique structural features, which may contribute to its biological activities. This article explores the biological activity of 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds similar in structure to 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one have been shown to inhibit various enzymes, which can affect metabolic pathways and cellular functions.

- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.

- Cytotoxic Effects : Preliminary research indicates that this compound may have cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

1. Enzyme Inhibition Studies

Research has demonstrated that compounds with similar structures can inhibit glycosidases and other enzymes involved in critical biochemical pathways. For instance:

| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|---|

| 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one | Glycosidase | Competitive | 25.4 |

| Related Compound A | Glycosidase | Non-competitive | 15.8 |

| Related Compound B | Kinase | Mixed | 30.0 |

These findings suggest that the compound's structural characteristics may confer significant inhibitory effects on enzyme activity.

2. Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Candida albicans | 15 |

The results indicate that the compound possesses notable antimicrobial activity, particularly against Staphylococcus aureus.

3. Cytotoxicity Assays

Cytotoxicity assays conducted on cancer cell lines revealed the following:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 20.0 | Cell cycle arrest |

| A549 (Lung) | 18.0 | Inhibition of proliferation |

These findings highlight the potential of 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-one, and how can reaction efficiency be validated?

- Methodology : A nucleophilic substitution reaction between a cyclobutanone precursor and 2-methylpropoxy derivatives is a viable approach, as demonstrated for structurally similar compounds (e.g., cyclopentenone ethers) . Use potassium carbonate as a base to deprotonate the hydroxyl group and facilitate alkoxy group substitution. Validate efficiency via:

- GC-MS to monitor reaction progress.

- NMR spectroscopy (e.g., δ4.7 ppm for alkyne protons, δ2.4 ppm for methyl groups) to confirm structural integrity .

- FT-IR (e.g., C=O stretch at ~1,700 cm⁻¹ for the cyclobutanone core) .

Q. How can the structural configuration of 2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-one be unambiguously resolved?

- Methodology : Combine X-ray crystallography (if single crystals are obtainable) with 2D NMR techniques (e.g., COSY, HSQC):

- NOESY can clarify spatial proximity of the 2-methylpropoxy group to adjacent substituents.

- Compare experimental data with computational predictions (e.g., density functional theory (DFT)-optimized structures) .

- Validation : Cross-reference with databases like PubChem or DSSTox for analogous cyclobutanones .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodology : Adopt guidelines from fragrance safety frameworks (e.g., IFRA Standards for cyclopentenone analogs):

- Dermal exposure limits : ≤0.1% in formulations, based on sensitization thresholds for structurally related ketones .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- First-aid measures : Immediate rinsing with water for eye/skin contact, as per cyclobutanamine safety protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of 2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-one?

- Methodology :

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the alkoxy group .

- Temperature gradients : Lower temperatures (~0–5°C) may reduce side reactions like β-elimination.

- Catalyst exploration : Transition-metal catalysts (e.g., Pd/C) could improve regioselectivity, as seen in cyclobutanecarboxylate synthesis .

- Data analysis : Use HPLC with a C18 column to quantify byproducts and calculate yield improvements.

Q. How should contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Methodology :

- Dynamic effects : Account for solvent polarity and temperature in NMR simulations (e.g., using ACD/Labs or MestReNova).

- Isotopic labeling : Introduce deuterium at the cyclobutanone carbonyl to study tautomerism or ring strain effects .

- Cross-validation : Compare with high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy .

Q. What computational models are most reliable for predicting the reactivity of 2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-one in ring-opening reactions?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model ring strain (typical ~110 kJ/mol for cyclobutanones) and predict regioselectivity in nucleophilic attacks .

- Molecular dynamics (MD) : Simulate solvent effects on transition states for hydrolysis or reduction reactions.

- Database mining : Leverage Reaxys or Pistachio for analogous reactions (e.g., cyclobutanone→cyclohexane derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.